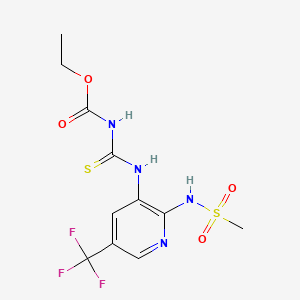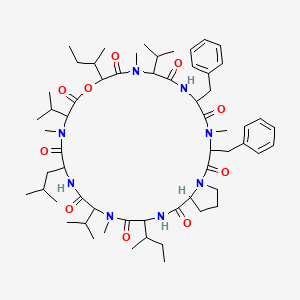
Aureobasidin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureobasidin G is a cyclic depsipeptide antifungal compound derived from the black yeast-like fungus Aureobasidium pullulans. It is part of the aureobasidin family, which includes other related compounds such as aureobasidin A. These compounds are known for their potent antifungal properties and are primarily used in research and biotechnology for their ability to inhibit the synthesis of inositol phosphorylceramide, a crucial component in fungal cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aureobasidin G involves complex organic synthesis techniques. The process typically starts with the fermentation of Aureobasidium pullulans under specific conditions to produce the compound. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the compound’s purity and potency. The use of bioreactors and controlled fermentation conditions are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aureobasidin G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more complex cyclic structures, while reduction reactions may yield simpler, more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Aureobasidin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their chemical properties.
Biology: Employed in research on fungal cell membrane synthesis and function.
Medicine: Investigated for its potential as an antifungal agent in treating fungal infections.
Industry: Utilized in biotechnology for the development of new antifungal drugs and treatments.
Wirkmechanismus
Aureobasidin G exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of inositol phosphorylceramide in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the inositol phosphorylceramide biosynthesis pathway and related signaling pathways that regulate cell membrane synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aureobasidin A: Another member of the aureobasidin family with similar antifungal properties.
Myriocin: An antifungal compound that also targets sphingolipid biosynthesis but through a different mechanism.
Amphotericin B: A widely used antifungal drug that targets fungal cell membranes but through binding to ergosterol.
Uniqueness
Aureobasidin G is unique in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying fungal cell membrane synthesis and developing targeted antifungal therapies. Its cyclic depsipeptide structure also distinguishes it from other antifungal compounds, providing unique chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
127757-31-7 |
|---|---|
Molekularformel |
C60H92N8O10 |
Molekulargewicht |
1085.4 g/mol |
IUPAC-Name |
3,6-dibenzyl-12,24-di(butan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,15,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O10/c1-17-39(11)47-58(75)65(14)48(36(5)6)53(70)61-43(32-35(3)4)56(73)67(16)50(38(9)10)60(77)78-51(40(12)18-2)59(76)66(15)49(37(7)8)54(71)62-44(33-41-26-21-19-22-27-41)55(72)64(13)46(34-42-28-23-20-24-29-42)57(74)68-31-25-30-45(68)52(69)63-47/h19-24,26-29,35-40,43-51H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69) |
InChI-Schlüssel |
AWEWXWTYLIFPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)C)C)CC(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


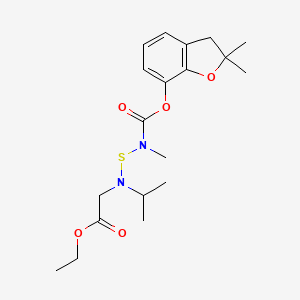
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
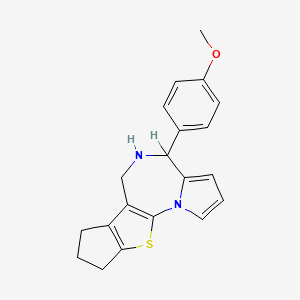


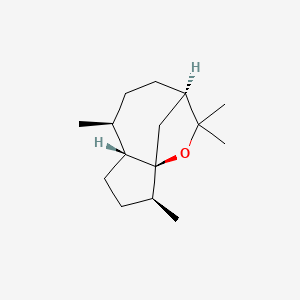


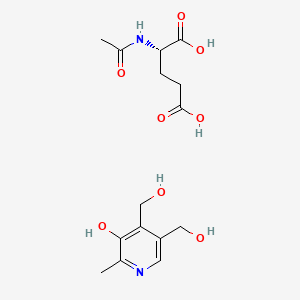
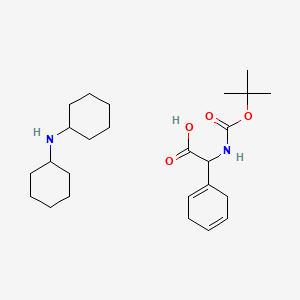

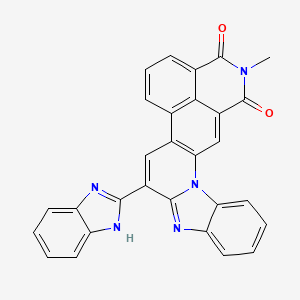
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)
